Ethyl 3-[(4-fluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
Description
Ethyl 3-[(4-fluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a thiophene-based small molecule characterized by a sulfamoyl group attached to a 4-fluorophenyl moiety and a 4-methylphenyl substituent on the thiophene ring.
Properties
IUPAC Name |
ethyl 3-[(4-fluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO4S2/c1-3-26-20(23)18-19(17(12-27-18)14-6-4-13(2)5-7-14)28(24,25)22-16-10-8-15(21)9-11-16/h4-12,22H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLWSYPCLPTPDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)C)S(=O)(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-[(4-fluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a complex organic compound belonging to the class of thiophene derivatives. Its unique structure, characterized by the presence of a sulfamoyl group and a carboxylate moiety, suggests potential biological activities that warrant detailed investigation. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The chemical formula of this compound is C17H18FNO3S, with a molecular weight of 345.39 g/mol. The compound features a thiophene ring fused with various functional groups, which contribute to its biological activity.
The primary target for this compound is Toll-Like Receptor 4 (TLR4) . This receptor plays a critical role in the immune response by recognizing pathogens and activating inflammatory signaling pathways. The compound acts by blocking TLR4-mediated signaling, thereby modulating inflammatory responses. This mechanism positions it as a potential anti-inflammatory agent.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Activity : The compound has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases.
- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity against various bacterial strains, although further research is required to establish its efficacy and mechanism.
- Anticancer Potential : Some studies have explored the compound's ability to inhibit cancer cell proliferation, particularly in breast and colon cancer cell lines. Its interaction with specific signaling pathways involved in cell growth and apoptosis is currently under investigation.
Research Findings
A variety of studies have been conducted to assess the biological activity of this compound:
- In Vitro Studies : A study demonstrated that treatment with the compound reduced IL-6 and TNF-alpha levels in macrophage cell lines, indicating its potential as an anti-inflammatory agent .
- Antimicrobial Testing : In a preliminary antimicrobial assay, the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli at varying concentrations .
- Cancer Cell Line Studies : In vitro assays conducted on MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines revealed that this compound inhibited cell proliferation in a dose-dependent manner .
Case Studies
A recent case study examined the effects of this compound on inflammatory bowel disease models. The results indicated that treatment with this compound significantly reduced disease severity and inflammation markers compared to control groups .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
a. Methyl 3-(N-(4-(Isopentylamino)-2-Methoxyphenyl)Sulfamoyl)-Thiophene-2-Carboxylate (Compound 10h)
- Key Differences: Substituents: The 4-fluorophenylsulfamoyl group in the target compound is replaced with a 2-methoxy-4-(isopentylamino)phenylsulfamoyl group in 10h.
b. ST247 (Methyl 3-(N-(4-(Hexylamino)-2-Methoxyphenyl)Sulfamoyl)Thiophene-2-Carboxylate)
- Key Differences: Alkyl Chain Length: ST247 features a hexylamino group, increasing lipophilicity compared to the target compound’s 4-methylphenyl group. Pharmacokinetics: Longer alkyl chains (e.g., hexyl) may improve cell membrane penetration but reduce aqueous solubility, whereas the methylphenyl group in the target compound balances moderate hydrophobicity .
c. GSK0660 (Methyl 3-(N-(2-Methoxy-4-(Phenylamino)Phenyl)Sulfamoyl)Thiophene-2-Carboxylate)
- Key Differences: Aromatic Substitution: GSK0660 incorporates a phenylamino group instead of the 4-fluorophenyl group.
Physicochemical and Pharmacokinetic Properties
*Predicted LogP values based on substituent contributions.
- The 4-methylphenyl group offers moderate hydrophobicity, balancing solubility and membrane permeability better than ST247’s hexyl chain .
Q & A
Q. What are the critical steps in synthesizing Ethyl 3-[(4-fluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate?
The synthesis typically involves multi-step organic reactions:
- Thiophene core construction : Starting with substituted thiophene derivatives (e.g., ethyl thiophene-2-carboxylate), followed by sulfamoylation at the 3-position using 4-fluorophenylsulfonamide .
- Functional group introduction : Coupling the 4-methylphenyl group via Suzuki-Miyaura or Friedel-Crafts alkylation, depending on precursor availability .
- Esterification : Finalizing the ethyl ester group under acidic or basic conditions . Key optimization parameters include solvent polarity (e.g., DMF for sulfamoylation), temperature control (0–80°C), and catalyst selection (e.g., Pd for cross-coupling) .
Q. How is the compound structurally characterized in academic research?
Common analytical methods include:
- Nuclear Magnetic Resonance (NMR) : and NMR confirm substituent positions and purity .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : SHELX software refines crystal structures to determine bond lengths, angles, and intermolecular interactions .
Q. What are the primary biological targets hypothesized for this compound?
Structural analogs suggest potential interactions with:
- Enzymes : Sulfamoyl groups may inhibit carbonic anhydrases or kinases via hydrogen bonding .
- Receptors : The 4-fluorophenyl moiety could target G-protein-coupled receptors (GPCRs) or nuclear receptors . Preliminary assays often use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinities .
Advanced Research Questions
Q. How can researchers resolve contradictory yield data across synthetic protocols?
Contradictions often arise from:
- Reagent purity : Impure sulfonamide precursors reduce coupling efficiency .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve sulfamoylation but may hydrolyze esters if heated >60°C . Mitigation strategies:
- Use design of experiments (DoE) to systematically vary parameters (e.g., time, temperature).
- Validate intermediates via TLC/HPLC at each step .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- QSAR Modeling : Correlates substituent electronegativity (e.g., fluorine) with logP and bioavailability .
- Molecular Dynamics (MD) : Simulates membrane permeability using force fields like AMBER or CHARMM .
- Docking Studies : AutoDock Vina predicts binding poses against targets like cyclooxygenase-2 (COX-2) .
Q. How do steric and electronic effects influence regioselectivity in derivative synthesis?
- Steric hindrance : Bulky 4-methylphenyl groups direct electrophilic substitution to the 5-position of the thiophene ring .
- Electronic effects : Electron-withdrawing sulfamoyl groups deactivate the 3-position, favoring nucleophilic attack at the 2-carboxylate . Experimental validation: Isotopic labeling () tracks reaction pathways .
Q. What strategies mitigate toxicity risks during in vivo studies?
- Metabolic profiling : LC-MS identifies reactive metabolites (e.g., glutathione adducts) .
- Structural tweaks : Replacing the 4-fluorophenyl group with a trifluoromethyl analog reduces hepatotoxicity .
- Dose optimization : Acute toxicity studies in rodents establish maximum tolerated doses (MTD) .
Data Analysis & Methodological Challenges
Q. How should researchers interpret conflicting bioactivity data between in vitro and in vivo models?
- In vitro limitations : Serum protein binding or metabolic instability (e.g., ester hydrolysis) may reduce efficacy in vivo .
- Solutions :
- Stabilize the compound via prodrug strategies (e.g., replacing ethyl ester with tert-butyl).
- Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to adjust dosing regimens .
Q. What crystallographic techniques validate the compound’s solid-state structure?
Q. How can researchers optimize reaction scalability without compromising purity?
- Flow chemistry : Continuous reactors improve heat/mass transfer for sulfamoylation steps .
- Green solvents : Switch from DMF to cyclopentyl methyl ether (CPME) to enhance sustainability .
- Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time .
Safety & Compliance
Q. What safety protocols are critical when handling this compound?
- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and fume hoods mitigate skin/eye exposure .
- Waste disposal : Incinerate at >1000°C to prevent environmental release of sulfonamide residues .
- Storage : Anhydrous conditions (desiccated, under argon) prevent ester hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
